![molecular formula C11H19NO3 B2739942 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid CAS No. 20129-56-0](/img/structure/B2739942.png)
3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid
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Overview
Description
“3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” is a chemical compound with the molecular formula C11H19NO3 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” includes a pyrrolidine ring, two methyl groups, a carboxylic acid group, and a ketone group . The molecule has a predicted density of 1.132±0.06 g/cm3 .Physical And Chemical Properties Analysis
“3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” has a predicted density of 1.132±0.06 g/cm3 and a predicted boiling point of 401.9±28.0 °C . The molecular weight is 213.27 .Scientific Research Applications
Synthesis of Non-Peptide Integrin Inhibitors
This compound has been utilized in the synthesis of non-peptide αvβ6 integrin inhibitors, which are promising therapeutic agents for the treatment of idiopathic pulmonary fibrosis . The asymmetric 1,4-addition reaction catalyzed by rhodium in the presence of ®-BINAP is a key step in synthesizing the (S)-absolute configuration of the main product series of 3-aryl (pyrrolidin-1-yl) butanoic acids .
Antifungal Agent Development
Researchers have synthesized novel compounds using 3,3-dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid as a precursor for developing antifungal agents. These compounds have shown significant inhibitory activity against pathogenic fungi, with EC50 values indicating their potential as effective antifungal treatments .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis processes. It’s used in the preparation of various organic molecules, particularly those with potential pharmacological activities .
Chemical Research and Experimentation
Due to its unique structure, this compound is often used in chemical research and experimentation to explore new synthetic pathways and reactions .
Structural Analysis and Confirmation
In the field of structural chemistry, this compound is used to confirm the structure of newly synthesized molecules through IR, 1H NMR, 13C NMR, and elemental analysis .
Biological Activity Profiling
The compound’s derivatives are tested for their biological activity, particularly in terms of their growth inhibition rates against various microorganisms, which is crucial for the development of new pharmaceuticals .
Future Directions
The pyrrolidine ring, a key feature of “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid”, is a versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases its three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Action Environment
Factors such as ph could potentially influence the compound’s solubility and hence, its action and efficacy .
properties
IUPAC Name |
3,3-dimethyl-5-oxo-5-pyrrolidin-1-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,8-10(14)15)7-9(13)12-5-3-4-6-12/h3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBXVCZAZPYZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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